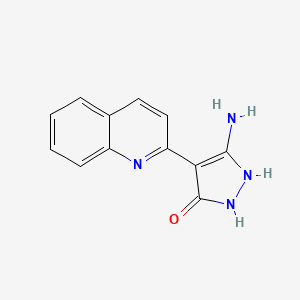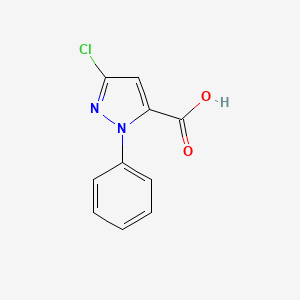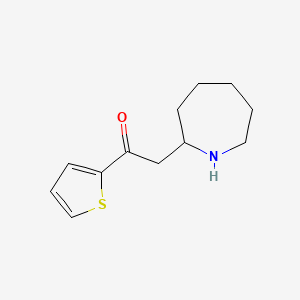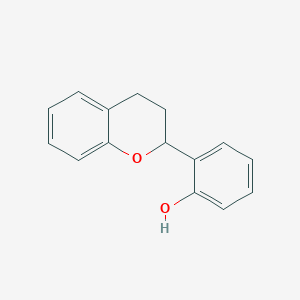
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% .
Nitrosation and Reduction: The initial step involves the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction to obtain the corresponding amine.
Esterification: The amine is then esterified to form the desired ester intermediate.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected intermediate undergoes condensation to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure and is used in similar applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrazole: Another related compound with applications in organic synthesis.
Uniqueness
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
1188264-99-4 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) |
Clé InChI |
VNJZIYNKZHFKGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CN(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)



![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


